Levorphanol - 77-07-6

Levorphanol

Catalog Number: EVT-272670
CAS Number: 77-07-6
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levorphanol is a morphinane alkaloid.
Levorphanol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
Racemorphan is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.
A narcotic analgesic that may be habit-forming. It is nearly as effective orally as by injection.
Levorphanol is an Opioid Agonist. The mechanism of action of levorphanol is as a Full Opioid Agonist.
Levorphanol is a synthetic opioid which is used as a narcotic analgesic for moderate-to-severe pain or as a preoperative medication. Levorphanol has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
Levorphanol is a synthetic derivative of morphine with analgesic activities. Levorphanol mimics the actions of morphine, however, it is about 8 times more potent than morphine. This agent binds to opioid mu receptors, thereby producing analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence.
Levorphanol is only found in individuals that have used or taken this drug. It is a narcotic analgesic that may be habit-forming. It is nearly as effective orally as by injection. [PubChem]Like other mu-agonist opioids it is believed to act at receptors in the periventricular and periaqueductal gray matter in both the brain and spinal cord to alter the transmission and perception of pain.
See also: Levorphanol Tartrate (has salt form).
Source and Classification

Levorphanol is derived from morphine, specifically from the morphinan class of compounds. It is categorized as a dehydroxylated phenanthrene derivative. The compound is primarily synthesized in laboratories and has been used in various formulations, including oral and injectable forms. Its chemical structure allows it to interact with multiple opioid receptors, including the mu, delta, and kappa receptors, which are critical for its analgesic effects.

Synthesis Analysis

Levorphanol can be synthesized through several methods. A common approach involves the following steps:

  1. Starting Material: The synthesis often begins with morphine or its derivatives.
  2. Chemical Modifications: Key modifications include the reduction of certain hydroxyl groups and the introduction of alkyl groups.
  3. Purification: The final product is purified through recrystallization or chromatography to achieve a high degree of purity.

A notable patent describes improved methods for synthesizing levorphanol that yield higher purity levels compared to traditional techniques, emphasizing the importance of optimizing reaction conditions and purification processes .

Technical Details

  • Reagents: Typical reagents include lithium hydroxide for hydroxylation reactions and various alkylating agents.
  • Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.
Molecular Structure Analysis

Levorphanol has a complex molecular structure characterized by its specific stereochemistry, which is crucial for its biological activity. The molecular formula is C17H23NOC_{17}H_{23}NO, and it features several functional groups that contribute to its pharmacological properties.

Key Structural Features

  • Stereocenters: Levorphanol contains multiple stereocenters that define its levorotatory nature.
  • Ring System: The structure includes a fused ring system typical of morphinan derivatives, which plays a significant role in receptor binding.
Chemical Reactions Analysis

Levorphanol undergoes various chemical reactions that are essential for its metabolism and pharmacological activity:

  1. Phase II Metabolism: Levorphanol primarily undergoes glucuronidation to form levorphanol-3-glucuronide, which is then eliminated via renal pathways .
  2. Hydrolysis Reactions: In vivo studies show that levorphanol can also be hydrolyzed into metabolites such as norlevorphanol and 3-hydroxymorphinan .

Technical Parameters

  • Metabolic Pathways: Understanding these pathways is crucial for predicting drug interactions and potential side effects.
  • Excretion Patterns: Studies indicate that approximately 45% of levorphanol is excreted as glucuronide metabolites .
Mechanism of Action

Levorphanol exerts its analgesic effects primarily through agonistic action on opioid receptors, particularly the mu-opioid receptor. It also antagonizes N-methyl-D-aspartate receptors, contributing to its efficacy in pain relief.

Detailed Mechanism

  • Opioid Receptor Interaction: Levorphanol binds to mu, delta, and kappa receptors in the central nervous system, altering pain perception .
  • Signal Transduction: Activation of these receptors triggers intracellular signaling pathways that lead to decreased neuronal excitability and reduced transmission of pain signals.

Relevant Data

  • Bioavailability: Levorphanol has variable bioavailability depending on the route of administration but is generally well absorbed when taken orally.
  • Half-Life: The plasma half-life ranges from 11 to 16 hours, allowing for sustained analgesic effects .
Physical and Chemical Properties Analysis

Levorphanol possesses distinct physical and chemical properties that influence its therapeutic use:

PropertyValue
Molecular Weight271.37 g/mol
Melting Point198-199 °C
Solubility1840 mg/L
LogP3.11
pKa9.58
Applications

Levorphanol is primarily used in clinical settings for pain management:

  1. Pain Relief: Effective for moderate to severe pain conditions, including postoperative pain .
  2. Preoperative Medication: Utilized as an analgesic prior to surgical procedures.
  3. Research Applications: Investigated for its unique NMDA antagonistic properties, making it a subject of interest in pain management research.

Scientific Implications

The unique pharmacological profile of levorphanol suggests potential applications beyond traditional opioid therapy, including chronic pain management strategies where conventional opioids may fail due to tolerance or side effects.

Historical Development & Pharmacological Classification

Morphinan Series Opioids: Evolutionary Context in Analgesic Discovery

Levorphanol belongs to the morphinan class of opioids, characterized by a distinctive phenanthrene-derived chemical structure. Unlike morphine, which possesses a 6-hydroxyl group and an oxygen bridge, levorphanol features a simplified structure lacking these moieties while retaining the critical 3-hydroxyl group essential for analgesic activity [3] [8]. This structural modification confers enhanced lipid solubility and central nervous system penetration. Levorphanol is the only commercially available potent opioid agonist within the morphinan series, with its dextrorotatory enantiomer, dextrorphan, being pharmacologically distinct and primarily acting as an NMDA receptor antagonist [3].

The morphinan scaffold represents a pivotal evolutionary step in opioid development, bridging naturally occurring opiates (e.g., morphine) and fully synthetic analogs. Chemically classified as (−)-3-hydroxy-N-methyl-morphinan [1], levorphanol’s levorotatory configuration is essential for its opioid receptor activity, whereas the dextrorotatory form (found in the racemic mixture racemorphan) contributes minimally to analgesia [4]. This enantioselectivity highlighted the importance of stereochemistry in opioid design and paved the way for structure-activity relationship studies in subsequent decades.

Table 1: Key Structural Features of Morphinan-Derived Opioids

CompoundCore Structure3-Hydroxy Group6-Oxygen FunctionalityEnantiomeric Dependence
MorphinePhenanthrenePresent6-hydroxylNot applicable
LevorphanolMorphinanPresentAbsentLevorotatory (-) active
DextrorphanMorphinanPresentAbsentDextrorotatory (+) active (NMDA antagonist)
CodeinePhenanthreneMethoxy group6-hydroxyl (methylated)Not applicable

Levorphanol’s Emergence as a Multimodal Opioid: 1940s–1950s Research Milestones

Levorphanol was first synthesized in Germany in 1946 amid efforts to develop potent synthetic analgesics during World War II [1] [9]. It entered clinical practice in the United States in 1953 under the brand name Levo-Dromoran [1] [7], marking a significant milestone in opioid pharmacology due to its complex receptor profile. Early research revealed its activity extended beyond classical µ-opioid receptor agonism to include δ-opioid, κ-opioid, and nociceptin receptors, distinguishing it from morphine [1]. By the 1950s, studies demonstrated its additional mechanisms: potent NMDA receptor antagonism and serotonin-norepinephrine reuptake inhibition (SNRI) [1] [5] [9].

This multimodal activity positioned levorphanol uniquely for managing challenging pain states. Clinical trials in the 1950s–1970s empirically observed its efficacy in neuropathic pain and opioid-refractory cases, though mechanistic understanding lagged decades behind [9]. Despite promising early results, levorphanol was overshadowed by newer opioids and became known as the "forgotten opioid" [7] [9]. Renewed interest emerged in the 2000s when Rowbotham’s landmark study established its dose-responsive efficacy in neuropathic pain (9 mg/day superior to 3 mg/day), validating historical clinical observations [5] [9].

Comparative Trajectories: Levorphanol vs. Methadone in Opioid Pharmacology

Levorphanol and methadone share overlapping pharmacological properties but exhibit critical differences in metabolism, safety, and clinical utility. Both act as µ-opioid agonists and possess NMDA antagonist activity, but levorphanol demonstrates significantly broader receptor interactions and lacks methadone’s cardiac risks [2] [6].

Receptor Binding Profiles:

  • Levorphanol displays high-affinity agonism at µ, δ, κ1, and κ3 opioid receptors, with additional potent NMDA blockade and monoamine reuptake inhibition [1] [5] [9].
  • Methadone acts primarily as a µ-agonist and weak NMDA antagonist, with additional serotonin/norepinephrine reuptake inhibition but minimal δ or κ activity [2] [6]. Levorphanol’s NMDA antagonism is notably more potent than methadone’s, contributing to theoretical advantages in neuropathic pain and opioid-induced hyperalgesia [2] [9].

Table 2: Pharmacological Comparison of Levorphanol and Methadone

PropertyLevorphanolMethadone
Primary Opioid Targetsµ, δ, κ1, κ3 receptorsPredominantly µ-opioid receptor
NMDA AntagonismPotent non-competitive antagonistWeak antagonist
Monoamine EffectsSerotonin & norepinephrine reuptake inhibitor (SNRI)Serotonin reuptake inhibitor (SRI)
Metabolic PathwayHepatic glucuronidation (UGT enzymes); No CYP450 involvementHepatic CYP3A4/2B6/2C19; High drug interaction risk
Cardiac SafetyNo QTc prolongationDose-dependent QTc prolongation; Black box warning
Renal HandlingInactive glucuronide metabolite renally excretedInactive metabolites; safe in renal impairment

Properties

CAS Number

77-07-6

Product Name

Levorphanol

IUPAC Name

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1

InChI Key

JAQUASYNZVUNQP-USXIJHARSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Solubility

1.73e-01 g/L

Synonyms

3 Hydroxy N methylmorphinan
3-Hydroxy-N-methylmorphinan
L Dromoran
L-Dromoran
Levo Dromoran
Levo-Dromoran
Levodroman
LevoDromoran
Levorphan
Levorphanol
Levorphanol Tartrate
Tartrate, Levorphanol

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.